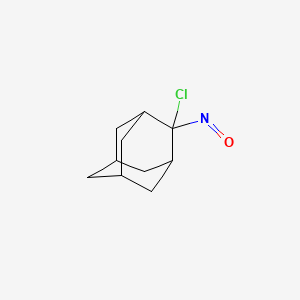

2-Chloro-2-nitrosoadamantane

Description

Contextualization of Adamantane (B196018) Derivatives in Organic Synthesis

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, was first discovered in petroleum in 1933. nih.govwikipedia.org Its molecular structure is a rigid, stress-free cage-like arrangement of carbon atoms that mirrors the carbon framework of a diamond crystal, from which its name is derived. nih.gov This unique structure imparts desirable properties such as high lipophilicity, thermal stability, and rigidity, making adamantane and its derivatives valuable building blocks in various scientific fields. nih.govrsc.org The discovery and subsequent synthesis of adamantane launched a new area of research into polyhedral organic compounds. nih.govwikipedia.org

In organic synthesis, the adamantane scaffold is frequently incorporated into molecules to enhance their properties. Its bulky and rigid nature is utilized in the development of catalysts and advanced materials. rsc.org Furthermore, adamantane derivatives have significant applications in medicinal chemistry, where the adamantyl group is used to modify the pharmacological profiles of drugs. nih.govrsc.orgnih.gov The introduction of an adamantane moiety can improve a drug's bioavailability and metabolic stability. nih.gov Consequently, numerous adamantane-based compounds have been developed as antiviral, antidiabetic, and anti-inflammatory agents. nih.gov The synthesis of substituted adamantanes, including 1,2-disubstituted derivatives, is an active area of research, employing methods ranging from functionalization of the adamantane core to the total synthesis of the cage structure itself. rsc.orguni-giessen.de These synthetic efforts provide access to a wide array of conformationally restricted molecules that serve as key intermediates and building blocks for more complex structures. illinois.edu

Significance of Nitrosyl Chlorides and C-Nitroso Compounds in Chemical Research

Nitrosyl chloride (NOCl) is a highly reactive yellow gas that serves as a potent electrophile and oxidizing agent in chemical synthesis. archive.org It is a key reagent for the introduction of a nitroso group (-N=O) into organic molecules, a process known as nitrosation. archive.org A significant application of nitrosyl chloride is its addition across carbon-carbon double bonds to produce α-chloro-nitroso compounds. researchgate.netresearchgate.net This reactivity has been harnessed in various synthetic transformations. For instance, the reaction of 2-alkylideneadamantanes with nitrosyl chloride yields the corresponding dimeric α-chloro nitroso derivatives. researchgate.net

C-nitroso compounds, which feature a nitroso group directly attached to a carbon atom, are a fascinating class of molecules that have been studied for over a century. wikipedia.org They are known for their characteristic blue or green color in their monomeric form and their tendency to exist in a monomer-dimer equilibrium in solution. tandfonline.com The dimeric form, an azodioxy compound, is typically colorless and often favored in the solid state. researchgate.nettandfonline.com This equilibrium is a key feature of their chemistry. C-nitroso compounds are valuable intermediates in organic synthesis, participating in a variety of reactions. tandfonline.com They can act as dienophiles in hetero-Diels-Alder reactions and as enophiles in ene reactions, providing pathways to complex nitrogen-containing heterocyclic and acyclic structures. illinois.edutandfonline.com The reactivity of the nitroso group allows it to function as both a nucleophile and an electrophile, making these compounds versatile synthons for constructing diverse molecular architectures. researchgate.netsigmaaldrich.com

Historical Overview of 2-Chloro-2-nitrosoadamantane Studies

This compound is a geminal chloronitroso compound, a class of molecules that are of considerable interest as intermediates in organic synthesis. The synthesis of such compounds is often achieved through the chlorination of the corresponding oximes. In the case of this compound, it can be prepared from 2-adamantanone (B1666556) oxime. upenn.edunih.gov One established method involves the treatment of the oxime with a mixture of hydrochloric acid and hydrogen peroxide. upenn.edu

Much of the research focus on this compound has been on its photochemical behavior. The photolysis of α-chloronitrosoalkanes, including the adamantane derivative, has been a subject of detailed investigation. archive.org Early studies on the photolysis of similar compounds, like 2-chloro-2-nitrosobutane, laid the groundwork for understanding these reactions. rsc.org

A significant study on the photochemistry of this compound was published in 1977 by Kayen and de Boer. acs.org Their work detailed the mechanism of its photolysis in methanol (B129727). researchgate.netacs.org When irradiated, the C-NO bond undergoes homolysis, generating an adamantyl radical and a nitric oxide radical. archive.org The subsequent reaction pathways are solvent-dependent. In a protic solvent like methanol, the reaction ultimately yields 2-adamantanone oxime and its dimethyl acetal. archive.org This research highlighted the distinct reactivity of α-chloronitroso compounds in different environments upon photochemical excitation. Further studies have explored the reactions of this compound with various nucleophiles, such as Grignard reagents, demonstrating its utility as a synthetic intermediate. acs.orgthieme-connect.de

Structure

2D Structure

3D Structure

Properties

CAS No. |

33673-34-6 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-chloro-2-nitrosoadamantane |

InChI |

InChI=1S/C10H14ClNO/c11-10(12-13)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |

InChI Key |

ZYQSPUNJUSBQMK-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3(N=O)Cl |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(N=O)Cl |

Appearance |

Solid powder |

Other CAS No. |

33673-34-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adamantane, 2-chloro-2-nitroso-; |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 2 Chloro 2 Nitrosoadamantane

Photochemical Transformations of 2-Chloro-2-nitrosoadamantane

The study of the photochemical behavior of this compound reveals insights into the reactivity of geminal chloronitroso compounds. The primary photochemical step in the transformation of these compounds is the homolytic cleavage of the carbon-nitroso (C-NO) bond. rsc.org This initial bond scission generates a radical pair, which then dictates the subsequent reaction pathways and final product distribution. The nature of the solvent plays a crucial role in influencing the fate of these reactive intermediates.

Mechanism of Photolysis in Various Solvents (e.g., Methanol (B129727), Benzene)

The photolysis of this compound and related geminal chloro-nitroso-compounds has been investigated in both protic and aprotic solvents, revealing solvent-dependent reaction mechanisms. rsc.orgacs.org

In Methanol (a Protic Solvent):

When this compound is subjected to photolysis in methanol, a variety of products are formed, indicating a complex reaction cascade initiated by the primary C-NO bond cleavage. While a detailed study specifically on the adamantane (B196018) derivative outlines the products, the mechanism can be understood by analogy with similar compounds like 1-chloro-1-nitrosocyclohexane (B1632812). rsc.org The photolysis in methanol typically yields the corresponding ketone (adamantanone), the oxime (adamantanone oxime), hydrochloric acid, and methyl nitrite (B80452). rsc.org The formation of 1,1-dimethoxycyclohexane (B1328912) in the case of 1-chloro-1-nitrosocyclohexane suggests that solvolysis and other secondary ionic reactions are significant. rsc.org

The proposed mechanism involves the initial formation of an adamantyl radical and a nitric oxide radical. The adamantyl radical can then undergo further reactions, including reaction with the solvent. An important intermediate postulated in these reactions is the α-chloronitrone. rsc.org

In Benzene (B151609) (an Aprotic Solvent):

In an aprotic solvent such as benzene, the photolysis of geminal chloronitroso compounds leads to a different set of products. For instance, the photolysis of 1-chloro-1-nitrosocyclohexane in aprotic solvents affords the corresponding ketone, 1-chlorocyclohexene, and 1,1-dichlorocyclohexane. rsc.org At higher concentrations, the formation of the oxime becomes more substantial. rsc.org These products suggest that in the absence of a protic solvent to participate in solvolysis, radical-based pathways, including chlorine atom abstraction and recombination, become more prominent. A study on the photolysis of gem-chloronitrosoadamantane in benzene has been reported, contributing to the understanding of these solvent effects. acs.org

Ester Exchange Reactions in Photolysis of Chloronitroso Compounds

Ester exchange reactions have been observed during the photolysis of chloronitroso compounds. acs.org This type of reaction suggests the involvement of intermediates that can react with alcohols or other nucleophilic species present in the reaction mixture, leading to an exchange of the nitroso group or its derivatives. The specific mechanisms and the extent to which this occurs with this compound would depend on the reaction conditions and the presence of suitable nucleophiles.

Nucleophilic and Radical Reactions at the Nitroso-Substituted Center

The nitroso group in this compound is a versatile functional group that can undergo both nucleophilic and radical reactions. The presence of the adjacent chlorine atom influences the reactivity of the nitroso-substituted carbon center.

Reactions with Grignard Reagents

The reaction of this compound with Grignard reagents (RMgX) is a well-studied transformation that showcases the dual reactivity of the nitroso group, leading to a variety of products depending on the nature of the Grignard reagent. acs.org The product distribution is heavily influenced by the competition between two main mechanistic pathways: a polar 1,2-addition and a single electron transfer (SET) process. acs.org

The reaction yields three main products: a nitrone, adamantanone oxime, and an adamantanone oxime ether. acs.org The yields of these products can vary significantly.

Product Distribution in the Reaction of this compound with Various Grignard Reagents

| Grignard Reagent (RMgX) | Nitrone Yield (%) | Adamantanone Oxime Yield (%) | Adamantanone Oxime Ether Yield (%) |

| Phenylmagnesium bromide | ~87 | 4-60 (variable) | trace-28 (variable) |

| Other aliphatic and aromatic Grignard reagents | 6-87 | 4-60 | trace-28 |

Data compiled from a study on the reaction of α-chloronitrosoadamantane with Grignard reagents. acs.org

The formation of the expected nitrone product occurs primarily through a polar 1,2-addition of the Grignard reagent to the nitroso group. acs.org In this mechanism, the nucleophilic carbon of the Grignard reagent attacks the nitrogen atom of the nitroso group, followed by the elimination of the chloro-magnesium species.

Another pathway to the nitrone involves a single electron transfer (SET) mechanism. An electron is transferred from the Grignard reagent to the nitroso compound, generating an iminoxy radical and an alkyl radical (R•). The combination of the iminoxy radical with the alkyl radical at the nitrogen atom also leads to the formation of the nitrone. acs.org The phenyl Grignard reagent, being a poor electron donor, favors the polar 1,2-addition pathway, resulting in an almost exclusive formation of the nitrone. acs.org

The formation of adamantanone oxime and its corresponding ether is explained by the single electron transfer (SET) mechanism. acs.org The SET process generates an iminoxy radical and an alkyl radical (R•). The multidentate iminoxy radical can then combine with the alkyl radical at either the nitrogen or the oxygen atom. Combination at the oxygen atom produces the oxime ether. acs.org

Adamantanone oxime can be formed through several pathways. Disproportionation of the iminoxy radicals can lead to the oxime. acs.org Alternatively, the iminoxy radical can accept an electron from the Grignard reagent to form an anion, which upon workup, yields the oxime. acs.org The electron-donating ability of the Grignard reagent significantly influences the product distribution between the nitrone, oxime, and oxime ether. acs.org

Intramolecular Rearrangements and Cyclization Processes

Derivatives of this compound that contain a suitably positioned hydroxyl group can undergo intramolecular cyclization. This process is notably pH-dependent. In the presence of a base, hydroxy-substituted gem-chloronitroso compounds cyclize to form cyclic nitronates. researchgate.net

The reaction is reversible. The cyclic nitronate products can be converted back to the open-chain hydroxy-substituted gem-chloronitroso compound upon treatment with a strong acid, such as hydrogen chloride. researchgate.net This reversibility highlights the dynamic equilibrium between the cyclic and acyclic forms, which can be controlled by adjusting the pH of the reaction medium.

The base-mediated intramolecular cyclization of hydroxy-substituted gem-chloronitroso compounds leads to the formation of heterocyclic structures known as cyclic nitronates. Depending on the length of the carbon chain separating the hydroxyl group and the chloronitroso group, different ring sizes are formed. researchgate.net

Commonly formed products include five-membered rings, known as isoxazoline (B3343090) N-oxides, and six-membered rings, called 5,6-dihydro-4H-1,2-oxazine N-oxides. researchgate.net These cyclic nitronates are valuable synthetic intermediates, as they can undergo further transformations. researchgate.netrsc.org For example, the reaction of these cyclic nitronic esters with hydrochloric acid can regenerate the gem-chloronitroso compounds, a process that can be considered an interrupted Nef reaction. researchgate.net

Dissociation and Dimerization Equilibria of C-Nitroso Adducts

Like most C-nitroso compounds, this compound can exist in an equilibrium between a monomeric form and a dimeric form. at.uanih.gov This equilibrium is a characteristic feature of nitroso chemistry and is influenced by factors such as temperature, physical state (solid, solution, or gas), and the nature of the substituents on the carbon atom bearing the nitroso group. mdpi.comresearchgate.net

The monomeric form is typically a blue or green species, while the dimer, an azodioxide, is usually colorless or yellowish. at.uamdpi.com In the solid state, many C-nitroso compounds exist predominantly as dimers. researchgate.net In solution, an equilibrium is established between the monomer and the dimer, which can often be shifted by changing the temperature. researchgate.net The dimerization involves the formation of a covalent bond between the nitrogen atoms of two monomer molecules. mdpi.com Both cis (Z) and trans (E) isomers of the dimer are possible, and their relative stability can depend on the specific compound and conditions. at.ua

Table 2: General Properties of C-Nitroso Monomers and Dimers

| Property | Monomer (R-N=O) | Dimer (R-N(O)=N(O)-R) |

|---|---|---|

| Appearance | Blue or green at.uamdpi.com | Colorless or yellowish at.uamdpi.com |

| Bonding | C-N=O single and double bonds | N-N single bond, N=O double bonds |

| State | More prevalent in gas phase, dilute solutions, or at higher temperatures. mdpi.com | More prevalent in solid state or at lower temperatures. researchgate.net |

| Reactivity | Acts as a radical scavenger. researchgate.net | Can dissociate to monomers upon heating or photolysis. mdpi.com |

This monomer-dimer equilibrium is a dynamic process. The dimers can dissociate back into monomers, a reaction that can be induced thermally or photochemically. mdpi.com This reversible dimerization is a key aspect of the chemistry of C-nitroso compounds. nih.gov

Rate of Dissociation of Aliphatic C-Nitroso Dimers in Various Solvents

C-nitroso compounds, particularly in the solid state or in solution, commonly exist as colorless or white dimers in equilibrium with their characteristic blue or green monomeric forms. fkit.hrresearchgate.net This dynamic relationship between the monomer, the Z-dimer (cis-azodioxy), and the E-dimer (trans-azodioxy) is influenced by solvent, temperature, and concentration. fkit.hrresearchgate.net The dissociation of the dimer to the reactive monomer is a crucial step preceding many of the reactions of nitroso compounds.

Below is an illustrative table of thermodynamic data for the dissociation of aromatic nitrosobenzene (B162901) dimers, which demonstrates the solvent and substituent effects on the monomer-dimer equilibrium. It is important to note that these values are for aromatic systems and serve as an example of the thermodynamic parameters studied for this class of compounds.

| Substituent | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

|---|---|---|---|---|

| 3-Methyl | CDCl₃ | 42.7 | 113 | 9.0 |

| 3,5-Dimethyl | CDCl₃ | 41.8 | 113 | 8.2 |

| Parent (Ph-NO) | CD₂Cl₂ | - | - | -9.8 |

| 4-Cumene | D₂O | - | - | 20 |

Note: Data is generalized from descriptions in sources fkit.hrnih.govrsc.org. Specific values for aliphatic compounds like this compound may differ.

Ene Reactions with α-Chloronitroso Compounds

α-Chloronitroso compounds, including this compound, are effective electrophiles, or "enophiles," in the ene reaction. researchgate.net The ene reaction is a pericyclic process involving an alkene that has an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). researchgate.net The reaction results in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen transfer. researchgate.net

When an α-chloronitroso compound acts as the enophile, the reaction proceeds with the nitroso group (–N=O) as the reactive component. The reaction of 2-chloro-2-nitrosopropane, a close analog, with alkenes like α-methylstyrene has been studied. rsc.org The process is believed to be a stepwise reaction that may involve diradical or zwitterionic intermediates. at.ua The initial and rate-determining step is the formation of a C–N bond between the alkene and the nitroso nitrogen atom. at.ua This is followed by a rapid, subsequent hydrogen transfer from the allylic position of the ene to the nitroso oxygen atom. at.ua

This reaction is a valuable synthetic method for creating N-allylhydroxylamines, which can subsequently eliminate hydrogen chloride to yield nitrones. rsc.org

General Understanding of α-Halonitroso Compound Reactivity

The reactivity of α-halonitroso compounds is dominated by the presence of the electronegative halogen atom on the same carbon as the nitroso group. This structural feature significantly influences the compound's electronic properties and chemical behavior.

α-Halonitroso compounds are characterized as potent "ambident electrophiles." The carbon atom bearing the halogen and nitroso group is electron-deficient due to the inductive effect of both substituents, making it susceptible to nucleophilic attack. This is analogous to the enhanced electrophilicity of the α-carbon in α-haloketones. researchgate.net Consequently, these compounds can participate in S(_N)2 reactions at the α-carbon.

Furthermore, α-halonitroso compounds are highly reactive in several other contexts:

Hetero-Diels-Alder Reactions : They are excellent dienophiles in hetero-Diels-Alder reactions, where the N=O double bond reacts with a conjugated diene to form cyclic oxazine (B8389632) derivatives.

Radical Traps : The nitroso group is an effective spin trap, capable of reacting with free radicals to form stable nitroxide radicals that can be detected by electron spin resonance (ESR) spectroscopy.

Photolysis : They can undergo photolytic reactions. For example, photolysis of gem-chloronitrosoadamantane in various solvents leads to different reaction pathways, showcasing their photochemical reactivity. nih.gov

It is critical to handle these compounds with care, as all α-chloronitroso compounds are considered highly toxic.

Spectroscopic Characterization Methodologies for 2 Chloro 2 Nitrosoadamantane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of 2-chloro-2-nitrosoadamantane and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular architecture, enabling the unambiguous assignment of protons and carbons within the adamantane (B196018) cage.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton environment of this compound derivatives. The chemical shifts (δ) of the adamantane cage protons are influenced by the presence of the chloro and nitroso substituents at the C-2 position. The rigid, polycyclic structure of adamantane results in a complex pattern of overlapping signals for the methylene (B1212753) and methine protons. However, the substitution at C-2 induces a downfield shift for the neighboring protons due to the electronegativity of the chlorine and nitroso groups.

In derivatives of 2-oxaadamantane, for instance, the proton environments are distinctly defined. For example, in 4-chloro-3-chloromethyl-2-oxaadamantan-1-ol, the proton at the 4-position (4-H) resonates as a singlet at δ 4.33 ppm. The methylene protons of the chloromethyl group appear as two distinct doublets at δ 3.49 and 3.64 ppm, indicating their diastereotopic nature. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Adamantane Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4-chloro-3-chloromethyl-2-oxaadamantan-1-ol | 4-H | 4.33 (s) | nih.gov |

| 4-chloro-3-chloromethyl-2-oxaadamantan-1-ol | -CH₂Cl | 3.49 (d), 3.64 (d) | nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound and its derivatives. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the precise mapping of the adamantane framework.

The C-2 carbon, directly bonded to both the chlorine and nitroso groups, is expected to exhibit a significant downfield chemical shift due to the strong deshielding effects of these electronegative substituents. The other carbons of the adamantane cage will also experience shifts, albeit to a lesser extent, depending on their proximity to the C-2 position.

Table 2: Representative ¹³C NMR Chemical Shifts for Adamantane Derivatives

| Compound | Carbon Atom | Chemical Shift (δC, ppm) | Reference |

|---|---|---|---|

| 4-chloro-3-chloromethyl-2-oxaadamantan-1-ol | C-4 | 60.5 | nih.gov |

| 4-chloro-3-chloromethyl-2-oxaadamantan-1-ol | C-1 | 94.8 | nih.gov |

Vibrational Spectroscopy for Molecular Structure Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of the functional groups present in this compound. The most prominent and diagnostic absorption band is expected to be the N=O stretching vibration of the nitroso group. For C-nitroso compounds, this band typically appears in the region of 1621–1539 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the nitroso group.

Other key vibrational modes include the C-Cl stretching frequency, which for alkyl chlorides generally appears in the range of 800-600 cm⁻¹. The adamantane framework itself gives rise to a series of characteristic C-H stretching and bending vibrations, as well as C-C skeletal vibrations. The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy offers complementary information to FT-IR. While the N=O stretch is also observable in Raman spectra, the technique is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C skeletal vibrations of the adamantane cage are often more prominent in Raman spectra. The C-Cl stretch is also typically Raman active. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Nitroso (N=O) | Stretching | 1621 - 1539 | FT-IR, Raman |

| Chloro (C-Cl) | Stretching | 800 - 600 | FT-IR, Raman |

| Alkyl (C-H) | Stretching | 3000 - 2850 | FT-IR, Raman |

| Adamantane Skeleton (C-C) | Skeletal Vibrations | Various | FT-IR, Raman |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radical intermediates. In the context of this compound, ESR is crucial for studying the formation and structure of nitroxide radicals.

This compound can act as a spin trap, reacting with transient radicals to form more stable nitroxide radicals. The resulting ESR spectrum provides a wealth of information about the trapped radical. The g-factor and the hyperfine coupling constants (A-values) are characteristic parameters that can help identify the structure of the nitroxide radical. The hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H), reveals the number and type of atoms in the vicinity of the radical center. This information is invaluable for elucidating reaction mechanisms involving radical intermediates.

Table 4: Key Parameters in ESR Spectroscopy of Nitroxide Radicals

| Parameter | Description | Information Provided |

|---|---|---|

| g-factor | A dimensionless constant that is a measure of the intrinsic magnetic moment of the electron. | Helps in the identification of the type of radical. |

| Hyperfine Coupling Constant (A) | A measure of the interaction between the unpaired electron and a magnetic nucleus. | Provides information about the electronic structure and the identity and proximity of neighboring nuclei. |

| Hyperfine Splitting Pattern | The splitting of ESR lines due to hyperfine coupling. | Reveals the number and type of magnetic nuclei interacting with the unpaired electron. |

X-ray Crystallography for Solid-State Structural Determination

For a molecule like this compound, single-crystal X-ray diffraction would begin with the growth of a high-quality single crystal. This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.

This diffraction data is then processed to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to a complete and highly accurate molecular structure. This technique would unambiguously confirm the positions of the chloro and nitroso groups on the adamantane cage, as well as any subtle distortions to the cage structure imposed by these substituents.

While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a related functionalized adamantane derivative, 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, to illustrate the type of information obtained from such an analysis. mdpi.comuzh.ch Adamantane and its derivatives are known to crystallize in various systems, with some exhibiting a disordered plastic crystalline phase at ambient temperatures that transitions to an ordered phase upon cooling. acs.org

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for an Adamantane Derivative

| Parameter | Value |

| Compound | 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide |

| Chemical Formula | C₁₆H₂₇N₃OS |

| Molecular Weight | 309.47 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.45 Å, b = 10.59 Å, c = 12.82 Å |

| α = 88.9°, β = 83.9°, γ = 74.0° | |

| Volume (V) | 836 ų |

| Molecules per Unit Cell (Z) | 2 |

| Temperature | 160 K |

This table is representative of typical crystallographic data and is based on a published structure of a complex adamantane derivative to exemplify the outputs of the technique. mdpi.comuzh.ch

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and form a molecular ion (M⁺). This molecular ion is often energetically unstable and fragments into smaller, characteristic ions.

For this compound (C₁₀H₁₄ClNO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of approximately 199. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 201 with about one-third the intensity of the M⁺ peak would be a definitive indicator of a chlorine-containing compound.

The fragmentation of the this compound molecular ion is predicted to follow several key pathways based on the known behavior of adamantanes, nitroso compounds, and halogenated alkanes:

Loss of the Nitroso Group: A common fragmentation pathway for nitroso compounds is the cleavage of the C-N bond, resulting in the loss of a neutral nitric oxide radical (•NO), which has a mass of 30 Da. nih.govsemanticscholar.org This would produce a significant peak at m/z 169, corresponding to the 2-chloroadamantyl cation.

Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da). This would result in a fragment ion at m/z 164, corresponding to the 2-nitrosoadamantyl cation.

Adamantane Cage Fragmentation: The adamantane cage itself is very stable. However, under EI conditions, it can fragment. The most stable and thus most abundant fragment ion from an unsubstituted adamantane cage is the adamantyl cation at m/z 135 (C₁₀H₁₅⁺). cdnsciencepub.comnih.gov Subsequent fragmentation of the cage leads to a series of characteristic smaller ions, often seen at m/z 93, 79, and 77. nih.gov

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

| 199 | Molecular Ion (M⁺) | [C₁₀H₁₄ClNO]⁺ | - |

| 169 | [M - NO]⁺ | [C₁₀H₁₄Cl]⁺ | •NO |

| 164 | [M - Cl]⁺ | [C₁₀H₁₄NO]⁺ | •Cl |

| 135 | Adamantyl Cation | [C₁₀H₁₅]⁺ | •ClNO |

| 93 | C₇H₉⁺ fragment | [C₇H₉]⁺ | Multiple steps |

| 79 | C₆H₇⁺ fragment | [C₆H₇]⁺ | Multiple steps |

This table is based on established fragmentation principles for adamantane, chloroalkane, and nitroso functional groups. nih.govcdnsciencepub.comnih.gov

Computational Chemistry and Theoretical Investigations of 2 Chloro 2 Nitrosoadamantane

Density Functional Theory (DFT) Calculations for Molecular Properties

Detailed DFT studies are instrumental in providing a foundational understanding of a molecule's intrinsic properties. Such calculations for 2-Chloro-2-nitrosoadamantane would be crucial for characterizing its stability, reactivity, and spectroscopic signatures. However, specific research articles detailing these calculations for the target molecule could not be identified.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Given the rigid cage-like structure of adamantane (B196018), the primary conformational questions would revolve around the orientation of the nitroso (-N=O) group. However, specific optimized coordinates and conformational energy analyses for this compound are not present in the reviewed literature.

Vibrational Frequency Predictions and Spectral Assignments

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. These predictions are vital for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. Key vibrational modes for this compound would include the C-Cl stretch, the N=O stretch, and various C-H and C-C vibrations of the adamantane cage. Without dedicated computational studies, a theoretical vibrational spectrum and detailed potential energy distribution (PED) analysis for this molecule cannot be constructed.

Electronic Structure Analysis (HOMO-LUMO Energies, Electron Density)

Analysis of the electronic structure provides insights into a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. Calculations of these frontier orbitals, along with the mapping of electron density and electrostatic potential, would reveal the nucleophilic and electrophilic sites of this compound. Regrettably, published values for HOMO-LUMO energies and electron density maps for this specific compound are unavailable.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is essential for understanding the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its decomposition, rearrangement, or participation in cycloaddition reactions, which are characteristic of nitroso compounds.

Energy Barrier Calculations for Reaction Pathways

Calculating the energy barriers (activation energies) for potential reaction pathways is a primary goal of mechanistic studies. This information helps to predict the feasibility and rate of a given reaction. Theoretical investigations would be necessary to map the potential energy surface for reactions involving this compound and to quantify the energy of transition states. Such specific energetic data for this molecule is not documented in the available literature.

Mechanistic Insights from Theoretical Studies

Beyond energy calculations, theoretical studies provide profound insights into the step-by-step processes of a reaction mechanism. This includes the nature of bond breaking and formation and the identification of short-lived intermediates. While experimental studies on related compounds like 2-chloro-2-nitrosocamphane have explored photolytic reaction mechanisms, similar theoretical explorations focused on the adamantane derivative are absent from the scientific record.

Application of Computational Protocols in Rational Design of Adamantane Compounds

The rational design of novel adamantane compounds with tailored properties is significantly enhanced by the application of computational chemistry protocols. These theoretical investigations provide deep insights into molecular structure, reactivity, and potential biological activity, thereby guiding experimental efforts and accelerating the discovery process. Computational methods, particularly Density Functional Theory (DFT) and other quantum chemical calculations, are instrumental in predicting the behavior of adamantane derivatives, including this compound, even when experimental data is scarce. nih.govrsc.orgopenmedicinalchemistryjournal.compatsnap.comnih.gov

Computational studies on adamantane derivatives often begin with geometry optimization to determine the most stable three-dimensional structure. For instance, in studies of substituted adamantanes, DFT calculations with basis sets like B3LYP/6-31G(d) are employed to predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com These structural parameters are crucial for understanding the steric and electronic effects of substituents on the adamantane cage.

Furthermore, computational methods are used to explore the electronic properties of adamantane compounds. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often referred to as frontier molecular orbitals, provides valuable information about the molecule's reactivity and kinetic stability. rjptonline.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another powerful tool in the computational analysis of adamantane derivatives. mdpi.com These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with other chemical species, including biological targets.

In the context of designing new adamantane-based therapeutic agents, computational protocols such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely used. openmedicinalchemistryjournal.compatsnap.comnih.gov Molecular docking simulates the binding of a ligand (the adamantane derivative) to the active site of a target protein, predicting the binding affinity and orientation. openmedicinalchemistryjournal.comnih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates for further investigation. openmedicinalchemistryjournal.comnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of newly designed adamantane derivatives before they are synthesized.

Illustrative Computational Data for Adamantane Derivatives

Table 1: Predicted Structural Parameters of a Substituted Adamantane

This table showcases typical bond lengths and angles that could be determined for a molecule like this compound through DFT calculations.

| Parameter | Value |

| C-C (cage) bond length | 1.54 Å |

| C-Cl bond length | 1.78 Å |

| C-N bond length | 1.49 Å |

| N=O bond length | 1.21 Å |

| C-C-C bond angle | 109.5° |

| Cl-C-N bond angle | 108.2° |

| C-N=O bond angle | 115.0° |

Table 2: Calculated Electronic Properties of a Substituted Adamantane

This table illustrates the kind of electronic properties that would be calculated to assess the reactivity and stability of a designed adamantane compound.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

These computational approaches, by providing a detailed understanding of molecular properties, play a crucial role in the rational design of adamantane compounds with desired characteristics, whether for applications in materials science or as novel therapeutic agents. The synergy between computational predictions and experimental validation is key to advancing the field of adamantane chemistry. rsc.org

Stereochemical Aspects of 2 Chloro 2 Nitrosoadamantane Chemistry

Chirality of Adamantane (B196018) Derivatives and Substituent Effects

Adamantane (C₁₀H₁₆) is a highly symmetrical, tricyclic hydrocarbon characterized by a rigid, cage-like structure. yale.edu Due to its high symmetry (point group Td), which includes several mirror planes, adamantane itself is achiral. yale.edustackexchange.com Chirality is introduced into the adamantane framework when the substitution pattern breaks this inherent symmetry. askfilo.com

The introduction of a single substituent at a bridgehead (tertiary) position, such as in 1-chloroadamantane, does not render the molecule chiral as a plane of symmetry is retained. askfilo.com However, chirality can arise under several conditions:

Disubstitution at Bridgehead Positions: A 1,3-disubstituted adamantane bearing two different substituents will be chiral. askfilo.com

Tetrasubstitution at Bridgehead Positions: If all four bridgehead carbon atoms are bonded to different substituents, the molecule becomes chiral. wikipedia.org This type of chirality is often described as having a chiral center in the middle of the adamantane backbone, analogous to a simple tetrahedral carbon. stackexchange.comechemi.com

Substitution at Methylene (B1212753) Positions: Chirality can also be generated by substitution at the secondary (methylene) positions. For the compound , 2-Chloro-2-nitrosoadamantane , the C2 carbon is attached to four different groups: a chlorine atom, a nitroso group, the C1 bridgehead, and the C3 bridgehead. This makes the C2 carbon a stereogenic center, and therefore, the molecule is chiral and can exist as a pair of enantiomers.

| Substitution Pattern | Example | Chirality Status | Rationale |

| Monosubstitution (Bridgehead) | 1-Chloroadamantane | Achiral | Molecule retains a plane of symmetry. askfilo.com |

| Disubstitution (Bridgehead, different groups) | 1-Bromo-3-chloroadamantane | Chiral | The molecular symmetry is broken; no plane of symmetry exists. askfilo.com |

| Monosubstitution (Methylene bridge) | 2-Adamantanol | Achiral | A plane of symmetry passes through the C-OH bond and the C5 and C7 atoms. |

| Disubstitution (Methylene bridge) | This compound | Chiral | The C2 carbon is a stereocenter, bonded to four different groups (Cl, NO, C1-pathway, C3-pathway). |

Stereochemical Outcomes in Reactions Involving the Adamantane Core

The rigid, sterically defined structure of the adamantane core exerts significant control over the stereochemical outcomes of chemical reactions. The synthesis of adamantane derivatives often proceeds through carbocation or radical intermediates, which have unique stability and reactivity due to the cage structure. nih.gov The stereoselectivity of these reactions is a critical aspect, often leading to the formation of specific stereoisomers.

Research into the synthesis of adamantane-containing pharmacophores has demonstrated the ability to produce enantiomerically pure molecules. rsc.org For instance, in the synthesis of adamantane-substituted heterocycles, distinct (R)- and (S)-isomers were prepared and evaluated for antiviral activity. nih.govresearchgate.net The biological efficacy was found to be stereodependent, with (R)-isomers generally showing higher potency as inhibitors of M2 channels in influenza viruses. rsc.org

The stereochemical outcome can be highly dependent on the reagents and synthetic strategy employed. In one study, the addition of an adamantyl radical to a chiral oxazolidine (B1195125) derivative proceeded with a high degree of stereocontrol, yielding the corresponding amide product as a single diastereomer (>99% de). nih.gov This highlights how an external chiral auxiliary can effectively direct the stereochemical course of a reaction on the adamantane moiety.

Similarly, the stereochemistry of the adamantane skeleton itself can influence reactivity. In the synthesis of energetic materials based on a 2,4,10-trioxaadamantane backbone, the reduction of a ketone intermediate showed poor stereoselectivity. rsc.org This was attributed to the conformational effects of a nearby hydroxyl group, which decreased the steric hindrance for attack from the equatorial direction, leading to a mixture of diastereomers. rsc.org

| Reaction Type | Adamantane Substrate/Intermediate | Key Feature | Stereochemical Outcome |

| Radical Addition | 3° Adamantyl radical + chiral fumaryloxazolidine | Use of a chiral auxiliary | Single diastereomer (>99% de) obtained. nih.gov |

| Heterocycle Synthesis | Adamantyl-substituted N-Boc-homoallylamines | Transformation via cyclic bromourethanes | Synthesis of separate (R)- and (S)-isomers of the final products. nih.govresearchgate.net |

| Ketone Reduction | 2,4,10-trioxaadamantane derivative | Conforming effects of a C6 hydroxyl group | Poor stereoselectivity, mixture of diastereomers. rsc.org |

Influence of Reaction Mechanisms on Stereoselectivity

The mechanism of a reaction is a fundamental determinant of its stereochemical outcome. ochemtutor.com For reactions involving the adamantane core, the rigidity of the framework often limits the number of possible transition states, but the nature of the reaction intermediate (e.g., carbocation, radical, or a concerted transition state) is crucial for stereoselectivity. nih.govlumenlearning.com

Reactions that proceed through a planar intermediate, such as an sp²-hybridized carbocation formed at a chiral center, typically lead to a loss of stereochemical information. lumenlearning.com If a reaction on a chiral adamantane derivative were to proceed via an Sₙ1 mechanism, the resulting planar carbocation could be attacked from either face by a nucleophile, leading to a racemic or near-racemic mixture of products.

Conversely, mechanisms that avoid achiral intermediates can produce single stereoisomers. An Sₙ2 reaction, for example, proceeds via a backside attack in a single, concerted step, resulting in an inversion of the stereochemical configuration. ochemtutor.comlumenlearning.com Due to the steric hindrance of the cage structure, classic Sₙ2 reactions at the bridgehead positions of adamantane are impossible. However, at a secondary position like C2, such mechanisms can be envisaged, leading to highly stereoselective outcomes.

The use of chiral catalysts can induce high levels of stereoselectivity by creating diastereomeric transition states with different energy levels. In an asymmetric aza-Henry reaction to form adamantane-type derivatives, an ion-pair catalyst was used. frontiersin.org A proposed transition state involves the substrate interacting with the catalyst via hydrogen bonding, which sterically controls the face of the imine that is attacked by the nucleophile. This mechanistic control resulted in the desired products with high yields and notable enantioselectivities. frontiersin.org The stability of adamantyl radicals and carbocations also plays a role; their unique reactivity compared to simpler hydrocarbons influences the pathways available for functionalization and thus the resulting stereochemistry. nih.gov

| Reaction Mechanism | Intermediate/Transition State | Stereochemical Result | Example Context |

| Sₙ1 Type | Planar sp² carbocation | Racemization (mixture of enantiomers) | Nucleophilic substitution at a chiral center on the adamantane ring. lumenlearning.com |

| Sₙ2 Type | Concerted backside attack | Inversion of configuration | Nucleophilic substitution at a non-bridgehead chiral center. lumenlearning.com |

| Catalyzed Asymmetric Reaction | Diastereomeric transition states | High enantioselectivity | Aza-Henry reaction to synthesize chiral trifluoromethyl β-nitroamines with adamantane moieties. frontiersin.org |

| Radical Reaction | 3° Adamantyl radical | Dependent on substrate/reagent chirality | Addition to a chiral olefin can yield a single diastereomer. nih.gov |

Advanced Topics and Future Research Directions in 2 Chloro 2 Nitrosoadamantane Chemistry

Role as a Precursor in Complex Adamantane (B196018) Derivative Synthesis

2-Chloro-2-nitrosoadamantane and related adamantyl nitrosochlorides are highly effective precursors for constructing intricate adamantane derivatives. Their utility stems from their ability to generate reactive intermediates, which can then undergo various transformations to introduce diverse functional groups onto the adamantane core.

A primary application involves the in-situ generation of conjugated nitrosoalkenes from adamantane nitroso chlorides. These intermediates are potent Michael acceptors, readily undergoing 1,4-nucleophilic addition with a range of nucleophiles. This strategy has been successfully employed to synthesize α-substituted oximes of the adamantane series by reacting the nitroso chloride precursors with O- and N-nucleophiles. researchgate.net Similarly, reaction with the cyanide ion leads to the formation of vicinal cyanoximes, which are themselves valuable building blocks for 2,2-disubstituted adamantanes. researchgate.net The interaction with 1H-azoles in a pyridine (B92270) medium also proceeds via this conjugated addition mechanism to produce α-azolyl oximes. researchgate.net

These reactions underscore the significance of this compound as a gateway molecule. By leveraging the reactivity of the chloro and nitroso groups, chemists can access a wide array of substituted adamantanes, which are pivotal for developing new drugs, polymers, and other advanced materials. nih.govnih.gov The synthesis of nitrogen-containing adamantane derivatives, for instance, has been a key area of research for developing new antiviral agents. mdpi.comnih.govresearchgate.net

Table 1: Synthesis of Adamantane Derivatives from Adamantane Nitroso Chlorides

| Reactant/Nucleophile | Intermediate | Product Class | Reference |

|---|---|---|---|

| O- and N-nucleophiles | Nitrosoalkene | α-Substituted oximes | researchgate.net |

| Cyanide ion | Nitrosoalkene | Vicinal cyanoximes | researchgate.net |

| 1H-Azoles | Nitrosoalkene | α-Azolyl oximes | researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems

The future of adamantane chemistry relies on the discovery and optimization of novel reaction pathways. For precursors like this compound, research is moving beyond classical nucleophilic substitution to explore more sophisticated transformations.

The generation of nitrosoalkenes as transient intermediates is a prime example of a novel reaction pathway. researchgate.net This approach transforms the initial precursor into a highly reactive species that can participate in conjugate additions, cycloadditions, and other synthetically useful reactions. Further research is aimed at expanding the scope of nucleophiles that can be used in these 1,4-additions and controlling the stereoselectivity of the process.

Another promising avenue is the exploration of photochemical reactions. Studies on analogous compounds like 2-chloro-2-nitrosobutane and (–)-2-chloro-2-nitrosocamphane reveal that irradiation with light can induce unique transformations, including rearrangements and the formation of complex products like dinitrones and nitroxide radicals. rsc.org Applying photolytic methods to this compound could unlock unprecedented reaction pathways, leading to novel adamantane-based structures that are inaccessible through traditional thermal methods.

While specific catalytic systems for reactions of this compound are not extensively documented, the development of catalysts that can control the formation and reaction of the nitrosoalkene intermediate is a significant future goal. Lewis acid or organocatalytic systems could potentially enhance the efficiency and selectivity of the nucleophilic additions, making the synthesis of complex adamantane derivatives more practical and scalable.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of advanced spectroscopic and computational tools provides deep insights into the transient species and transition states involved in the chemistry of this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation of adamantane derivatives. Both ¹H and ¹³C NMR spectra provide definitive information about the connectivity and symmetry of the rigid cage structure. wikipedia.orgmdpi.com For instance, the NMR spectrum of adamantane itself shows two simple signals, consistent with its high symmetry. wikipedia.org Analysis of the NMR spectra of reaction products derived from this compound is essential for confirming their structures. rsc.org

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns of adamantane compounds, which helps in identifying reaction products and intermediates. wikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy are used to identify key functional groups. The nitroso group has characteristic absorptions that can be monitored to follow the progress of a reaction.

X-ray Crystallography offers unambiguous determination of the three-dimensional structure of crystalline adamantane derivatives, providing precise data on bond lengths, bond angles, and stereochemistry. researchgate.net

Computational Techniques:

Density Functional Theory (DFT) is a powerful tool for modeling the geometry, electronic properties, and reactivity of adamantane derivatives. nih.govksu.edu.sa DFT calculations can be used to predict the stability of isomers, model reaction pathways, and analyze the electronic structure of intermediates like nitrosoalkenes.

Time-Dependent DFT (TD-DFT) is employed to study excited states and predict optical properties, which is particularly relevant for understanding potential photochemical reaction pathways. rsc.org

Molecular Dynamics (MD) simulations can provide insights into the behavior of adamantane derivatives in different environments, such as in solution or within biological systems, which is crucial for drug design applications. ksu.edu.sa

Reaction Path Analysis , using methods like the United Reaction Valley Approach (URVA), allows for a detailed breakdown of a reaction mechanism into distinct phases, revealing the sequence of bond-breaking and bond-forming events and identifying the electronic factors that control the reaction. acs.org

By combining experimental data from these advanced techniques, researchers can construct a comprehensive picture of the reaction mechanisms governing the transformations of this compound, paving the way for more rational and efficient synthesis of complex molecules.

Interdisciplinary Research Perspectives in Adamantane Chemistry

The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and three-dimensional structure—make it a privileged scaffold in various scientific disciplines. wikipedia.org The chemistry of precursors like this compound is therefore not just of interest to synthetic chemists but has significant implications for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: Adamantane derivatives are found in numerous approved drugs, including antiviral (Amantadine, Rimantadine), antidiabetic (Saxagliptin, Vildagliptin), and neuroprotective (Memantine) agents. wikipedia.orgmdpi.com The ability to synthesize a diverse library of adamantane compounds from precursors like this compound is critical for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. researchgate.net

Materials Science: The thermal stability and defined structure of adamantane make it an excellent building block for polymers, thermally stable lubricants, and nanostructured materials. wikipedia.org Functionalized adamantanes can be used to create porous materials or as components in molecular crystals. researchgate.net

Drug Delivery and Nanotechnology: The adamantyl moiety is widely used in the design of drug delivery systems. nih.gov Its lipophilic nature allows it to act as an anchor in the lipid bilayers of liposomes, while its strong host-guest interactions with cyclodextrins are exploited for creating supramolecular drug carriers. Adamantane's cage-like structure also presents opportunities for creating nanodevices and molecular building blocks for self-assembly. wikipedia.orgnih.gov

The continued exploration of the chemistry of this compound will undoubtedly fuel further innovation across these interdisciplinary fields, leading to the development of new medicines, advanced materials, and sophisticated nanotechnologies.

Q & A

Q. What are the established synthetic routes for 2-chloro-2-nitrosoadamantane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nitrosation of 2-chloroadamantane precursors. A common approach is reacting 2-chloroadamantane with nitrous acid (HNO₂) under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) . Key factors include:

- Temperature control : Excess heat promotes decomposition of the nitroso group.

- Solvent selection : Polar aprotic solvents (e.g., DCM) minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield optimization (~40–60%) requires strict exclusion of light due to nitroso group photosensitivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Look for adamantane backbone signals (δ 1.5–2.5 ppm for protons; δ 25–40 ppm for carbons) and nitroso group absence in IR (N=O stretch ~1500 cm⁻¹).

- Mass spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 215 (C₁₀H₁₃ClNO) and fragmentation patterns matching adamantane cleavage .

- X-ray crystallography : Resolve spatial arrangement of nitroso and chloro substituents (if crystals form) .

Q. What are the stability profiles of this compound under standard laboratory conditions?

Methodological Answer: Nitroso compounds are prone to dimerization and oxidation. Stability tests should include:

- Thermal stability : Monitor via TGA/DSC for decomposition above 80°C.

- Light sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar).

- Solvent compatibility : Avoid DMSO (accelerates decomposition) . Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and UV-protective goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Spill management : Neutralize with damp sand; avoid water (risk of exothermic reactions) .

- Waste disposal : Treat as hazardous halogenated waste .

Advanced Research Questions

Q. How can conflicting literature reports on the reactivity of this compound be resolved?

Methodological Answer: Discrepancies (e.g., variable reaction rates in Diels-Alder cycloadditions) may arise from:

- Impurity profiles : Use LC-MS to identify trace aldehydes or dimers influencing reactivity .

- Solvent polarity effects : Compare kinetics in toluene vs. THF using UV-Vis spectroscopy.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on nitroso group electrophilicity .

Q. What experimental designs are optimal for studying the redox behavior of this compound?

Methodological Answer:

- Cyclic voltammetry : Use a three-electrode system (glassy carbon working electrode) in anhydrous acetonitrile with TBAPF₆ electrolyte. Look for reduction peaks near –0.5 V vs. Ag/AgCl.

- EPR spectroscopy : Detect radical intermediates during redox cycles (g-factor ~2.003 for nitroso radicals) .

- Controlled atmosphere : Conduct experiments under N₂ to exclude O₂ interference .

Q. How can researchers address challenges in interpreting NMR data due to the compound’s structural rigidity?

Methodological Answer:

- Variable-temperature NMR : Resolve overlapping signals by lowering temperature (e.g., –40°C) to slow conformational exchange.

- ²D NMR (COSY, NOESY) : Assign adamantane proton correlations and confirm nitroso group position .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitroso group dynamics .

Q. What strategies mitigate dimerization during applications in catalysis or polymer chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.